2-Boc-5-methoxyphenylboronic acid pinacol ester
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Overview
Description
2-Boc-5-methoxyphenylboronic acid pinacol ester is a boronic ester derivative that has gained significant attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid group protected by a pinacol ester and a tert-butoxycarbonyl (Boc) group, which enhances its stability and reactivity in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-5-methoxyphenylboronic acid pinacol ester typically involves the following steps:
Formation of the Boronic Acid: The initial step involves the formation of 5-methoxyphenylboronic acid through the reaction of 5-methoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis.
Protection with Boc Group: The 5-methoxyphenylboronic acid is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to introduce the Boc protecting group.
Formation of Pinacol Ester: Finally, the Boc-protected boronic acid is reacted with pinacol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the pinacol ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
2-Boc-5-methoxyphenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base such as potassium carbonate.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.
Oxidation: The boronic ester can be oxidized to form phenols or other oxygen-containing derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide for hydrolysis and coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic ester.
Boronic Acids: Formed through hydrolysis of the ester group.
Scientific Research Applications
2-Boc-5-methoxyphenylboronic acid pinacol ester has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of boron-containing drugs and drug delivery systems.
Material Science: Utilized in the synthesis of boron-containing polymers and materials.
Biological Studies: Investigated for its potential use in biological imaging and as a tool for studying enzyme mechanisms.
Mechanism of Action
The mechanism of action of 2-Boc-5-methoxyphenylboronic acid pinacol ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and drug delivery. The compound can interact with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Lacks the Boc protecting group, making it less stable in certain reactions.
2-Aminophenylboronic Acid Pinacol Ester: Contains an amino group instead of a methoxy group, leading to different reactivity and applications.
4-Methoxyphenylboronic Acid Pinacol Ester: Similar structure but with the methoxy group in a different position, affecting its reactivity and use.
Uniqueness
2-Boc-5-methoxyphenylboronic acid pinacol ester is unique due to the presence of both Boc and pinacol protecting groups, which enhance its stability and versatility in various chemical reactions. This makes it a valuable compound in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
tert-butyl 4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BO5/c1-16(2,3)22-15(20)13-10-9-12(21-8)11-14(13)19-23-17(4,5)18(6,7)24-19/h9-11H,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZMEZMMBFOXHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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